5-Methylchrysene (CAS 3697-24-3) is a high-priority polycyclic aromatic hydrocarbon (PAH) characterized by a methyl substitution at the 5-position of the chrysene core. This specific structural modification fundamentally alters its biochemical reactivity and chromatographic retention compared to the parent compound. In procurement contexts, 5-methylchrysene is primarily sourced by environmental testing laboratories, food safety agencies, and toxicological research facilities. It serves as an essential analytical standard for compliance with stringent regulatory frameworks, such as the EU 15+1 PAH directive, and acts as a highly potent positive control in AhR-mediated hazard identification and chemical carcinogenesis assays [1].
Substituting 5-methylchrysene with the parent compound chrysene or uncharacterized methylchrysene mixtures critically compromises both analytical accuracy and toxicological validity. In GC-MS environmental profiling, generic PAH mixtures often suffer from co-elution of methylbenz[a]anthracenes and triphenylene, making it impossible to establish the precise retention times required for regulatory compliance without a pure 5-methylchrysene standard [1]. Furthermore, in toxicological and biochemical assays, the parent chrysene lacks the specific bay-region sterics that drive potent tumor-initiating activity and AhR receptor affinity; relying on chrysene as a baseline will result in a severe underestimation of metabolic activation and mutagenic potential [2].
In comparative mouse skin tumor-initiation models, 5-methylchrysene demonstrates exceptionally high carcinogenic activity that far exceeds the parent compound chrysene. While chrysene exhibits only marginal or weak initiating activity, 5-methylchrysene acts as a powerful tumor initiator, yielding up to 45 tumors in 20 mice under controlled application, compared to only 6 tumors for the benchmark benzo[a]pyrene baseline[1]. This extreme potency distinguishes it from the other five methylchrysene isomers.
| Evidence Dimension | Tumor yield in mouse skin initiation assay |
| Target Compound Data | 45 tumors (in 20 mice) |
| Comparator Or Baseline | Benzo[a]pyrene (6 tumors in 6 mice); Chrysene (marginal activity) |
| Quantified Difference | >7-fold higher absolute tumor yield than the BaP baseline under identical latency |
| Conditions | Mouse skin painting assay, 5-week latency period |
Procuring pure 5-methylchrysene is essential for establishing a highly sensitive positive control in chemical carcinogenesis and mutagenesis studies.
In the PAH CALUX bioassay used for AhR-mediated hazard identification, 5-methylchrysene exhibits a significantly elevated relative potency (REP) compared to chrysene. While chrysene shows a lower baseline affinity, 5-methylchrysene ranks among the most potent PAH congeners, demonstrating a higher AhR-mediated luciferase induction than both benzo[a]pyrene and chrysene [1]. This necessitates its specific inclusion as a distinct target in toxicological screening.
| Evidence Dimension | AhR-mediated relative potency (REP) |
| Target Compound Data | High REP (ranking above BaP and chrysene) |
| Comparator Or Baseline | Chrysene (lower REP) |
| Quantified Difference | 5-Methylchrysene demonstrates significantly higher AhR induction potency than the parent chrysene |
| Conditions | PAH CALUX in vitro bioassay, 4-hour exposure |
Enables accurate calibration of AhR-mediated bioassays, preventing the underestimation of toxicity that occurs when relying solely on standard EPA-16 PAHs.
For environmental and food safety compliance, 5-methylchrysene must be accurately quantified apart from co-eluting isomers. On specialized mid-polar stationary phases (e.g., 50% phenyl-polysiloxane or DB-EUPAH), 5-methylchrysene achieves baseline separation from critical pairs like chrysene/triphenylene and other methylbenz[a]anthracenes, which typically co-elute on standard non-polar columns [1]. Utilizing a pure 5-methylchrysene standard is mandatory to validate these complex GC-MS retention times.
| Evidence Dimension | Chromatographic retention time and isomer resolution |
| Target Compound Data | Baseline resolution on specialized PAH GC columns |
| Comparator Or Baseline | Standard non-polar columns (co-elution with isomers) |
| Quantified Difference | Total separation of 5-methylchrysene from structural isomers vs. >50% peak overlap on standard phases |
| Conditions | GC-MS analysis using mid-polar or IL-PAH stationary phases |
Critical for analytical laboratories to validate GC-MS methods and achieve accreditation for EU-regulated PAH food and environmental testing.
The addition of the methyl group at the 5-position fundamentally alters the regioselectivity of cytochrome P450-mediated oxidation. In liver microsome assays, enzymes preferentially attack the bay-region bond of 5-methylchrysene over the non-bay-region double bond. This is the exact reverse of the regioselectivity observed for the parent chrysene, leading to the rapid formation of the highly reactive 1,2-diol-3,4-epoxide [1].
| Evidence Dimension | Site of enzymatic oxidation (regioselectivity) |
| Target Compound Data | Preferential attack at the bay-region bond |
| Comparator Or Baseline | Chrysene (preferential attack at the non-bay-region bond) |
| Quantified Difference | Reversed regioselectivity favoring bay-region diol epoxide formation |
| Conditions | In vitro metabolism using trout and rat liver microsomes |
Provides biochemists with a specific structural model to study how non-benzo ring methyl substituents drive carcinogenic metabolic activation.
Used by food safety and environmental testing labs to calibrate GC-MS/HRMS instruments, ensuring accurate retention time mapping and quantification of priority PAHs in complex matrices like salmon oil or sediments [1].
Procured by toxicologists as a highly potent tumor initiator for in vivo mouse skin painting assays and in vitro mutagenesis studies, offering a stronger and more reliable response than standard chrysene [2].
Utilized in the validation of in vitro reporter gene assays (e.g., PAH CALUX) to accurately assess the dioxin-like toxicity and receptor binding affinity of complex environmental mixtures [3].
Employed as a structural probe in biochemical research to investigate the regioselectivity of cytochrome P450 enzymes and the formation mechanisms of reactive bay-region diol epoxides[4].
Corrosive;Irritant;Health Hazard;Environmental Hazard